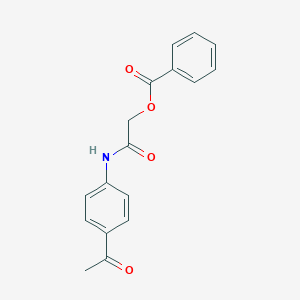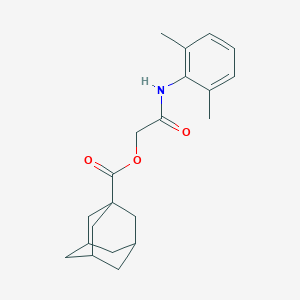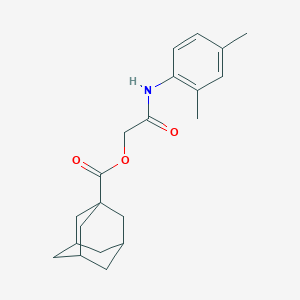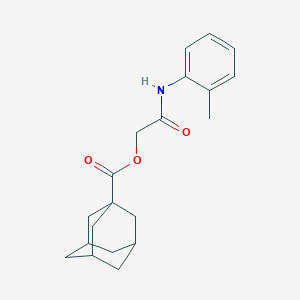![molecular formula C20H15FINO6S B305737 (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as FITM, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. FITM is a selective inhibitor of fat storage and has been shown to have promising effects in the treatment of obesity and related metabolic disorders.
Wirkmechanismus
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, which is involved in the formation of lipid droplets in adipocytes. By inhibiting perilipin-1, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid prevents the accumulation of triglycerides in adipocytes, leading to decreased fat storage. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to increase the expression of genes involved in lipid metabolism and thermogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to have several beneficial effects on metabolic health, including decreased fat storage, improved glucose tolerance, and increased insulin sensitivity. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to increase energy expenditure and promote the browning of white adipose tissue, which may contribute to its effects on metabolic health. Additionally, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of obesity-related inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a viable compound for further research. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research is that it has only been studied in animal models, and its effects in humans are not yet known.
Zukünftige Richtungen
There are several future directions for (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research. One area of interest is the development of more potent and selective inhibitors of perilipin-1, which may have even greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple pathways involved in metabolic health. Additionally, further research is needed to determine the safety and efficacy of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in humans, which may pave the way for its use as a treatment for metabolic disorders.
Conclusion:
In conclusion, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties in the treatment of obesity and related metabolic disorders. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, leading to decreased fat storage and improved metabolic health. While (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments, further research is needed to determine its safety and efficacy in humans. Overall, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid represents a promising avenue for the development of new treatments for metabolic disorders.
Synthesemethoden
The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves several steps, including the condensation of 2-iodo-6-methoxyphenol with 4-fluorobenzaldehyde to form a Schiff base, which is then reacted with thiosemicarbazide to form the thiazolidine ring. Finally, the carboxylic acid group is introduced by reacting the intermediate with chloroacetic acid. The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been optimized to achieve high yields and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been extensively studied for its potential therapeutic properties in the treatment of obesity and related metabolic disorders. It has been shown to inhibit fat storage in adipocytes by selectively targeting the protein perilipin-1, which is involved in the formation of lipid droplets. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. These findings suggest that (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid may have potential as a treatment for metabolic disorders.
Eigenschaften
Produktname |
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid |
|---|---|
Molekularformel |
C20H15FINO6S |
Molekulargewicht |
543.3 g/mol |
IUPAC-Name |
2-[4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H15FINO6S/c1-28-15-7-12(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(21)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8+ |
InChI-Schlüssel |
XNTMJYAJHIWYCO-LZYBPNLTSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)


![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)

![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)





![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)
